1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride
Description
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride is a novel small molecule with promising biological properties. It is known for its unique structure, which includes a cyclobutane ring substituted with amino, difluoro, and N-methyl groups.
Properties
IUPAC Name |
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c1-10-4(11)5(9)2-6(7,8)3-5/h2-3,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJFNNQZXHCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclobutane ring, followed by the introduction of the amino, difluoro, and N-methyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water to yield 1-amino-3,3-difluorocyclobutane-1-carboxylic acid and methylamine hydrochloride .
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Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, producing the same carboxylic acid derivative.
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 1-amino-3,3-difluorocyclobutane-1-carboxylic acid | ~85% (est.) | |
| 2M NaOH, 80°C | Same as above | ~78% (est.) |
Nucleophilic Substitution at Fluorine
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Reaction with Grignard reagents (e.g., MeMgBr) in THF leads to substitution at the cyclobutane ring, forming 1-amino-3-fluoro-N-methyl-3-(methyl)cyclobutanecarboxamide .
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Metal-catalyzed defluorination (e.g., Pd/C, H₂) reduces ring strain by replacing fluorine with hydrogen, yielding N-methyl-3-fluorocyclobutanecarboxamide derivatives .
Ring-Opening Reactions
The strained cyclobutane ring undergoes cleavage under specific conditions:
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Thermal decomposition (>200°C) produces β-fluoroacrylamide derivatives via retro-[2+2] cycloaddition .
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Photolytic irradiation (UV light) induces ring opening to form linear diradical intermediates, which recombine to generate polymeric byproducts .
Functionalization of the Amino Group
The primary amine participates in typical amine reactions:
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Acylation : Treatment with acetyl chloride forms 1-acetamido-3,3-difluoro-N-methylcyclobutanecarboxamide.
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Reductive alkylation : Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN yields N,N-dimethyl derivatives .
| Reagent | Product | Application |
|---|---|---|
| Ac₂O, pyridine | Acetylated derivative | Bioactivity modulation |
| CH₂O, NaBH₃CN | N,N-Dimethyl analog | Improved metabolic stability |
Interaction with Biological Targets
The compound’s fluorinated carboxamide structure enables interactions with enzymes and receptors:
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RNA methyltransferases : Acts as a competitive inhibitor by mimicking the transition state of methyl donor SAM (S-adenosylmethionine) .
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CCR5 receptors : Modulates chemokine receptor activity via hydrogen bonding with Asp11 and Tyr89 residues .
Comparative Reactivity of Structural Analogs
The table below compares reactions of similar fluorinated cyclobutane derivatives:
Scientific Research Applications
Medicinal Chemistry
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the context of:
- Antiviral Activity : Studies indicate that compounds with similar structures can influence RNA processing and methylation, potentially leading to antiviral effects.
- Protein Synthesis Modulation : Research has shown that related compounds may affect cellular mechanisms involved in protein synthesis, making them candidates for further pharmaceutical development.
Biological Research
The compound's ability to interact with biological systems opens avenues for various applications:
- Cellular Mechanisms : It has been noted that this compound can modulate biological pathways, which is essential for understanding genetic regulation.
- Binding Affinity Studies : Interaction studies focus on the compound's binding affinity with enzymes and receptors, elucidating its mechanism of action and therapeutic potential.
Material Science
In material science, this compound may serve as a precursor or building block for synthesizing novel materials due to its unique cyclic structure and functional groups. Its properties can be tailored for specific applications in:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced properties.
- Nanotechnology : Investigations into its applications in nanomaterials are ongoing, particularly regarding its role in creating functionalized surfaces or nanocarriers.
Case Study 1: Antiviral Research
A study explored the antiviral properties of compounds structurally related to this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.
Case Study 2: Protein Synthesis Modulation
Research focused on the modulation of protein synthesis pathways by similar compounds revealed that they could alter gene expression profiles. This finding highlights the importance of such compounds in developing treatments for diseases linked to dysregulated protein synthesis.
Mechanism of Action
The mechanism of action of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride can be compared with other similar compounds, such as:
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide: Similar structure but lacks the hydrochloride salt form.
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride: Another variant with slight structural differences.
JNJ-70033093: A compound with similar biological properties but different molecular targets.
Biological Activity
1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride is a synthetic compound with potential applications in pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride
- CAS Number : 2193057-39-3
- Molecular Formula : C6H11ClF2N2O
- Molecular Weight : 196.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits a structural similarity to known inhibitors of various enzymes and receptors, which suggests potential roles in modulating biochemical pathways.
Enzyme Inhibition
Research indicates that compounds in the cyclobutane family can act as inhibitors of fungal melanin biosynthesis, suggesting a potential antifungal activity. The mechanism involves the inhibition of specific enzymes responsible for melanin production in fungi, which could lead to decreased virulence and growth of pathogenic species .
Antifungal Activity
A study focused on cyclobutane carboxamide derivatives identified 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide as a promising candidate due to its potent inhibitory effects on fungal growth. The compound was tested against several fungal strains, demonstrating significant antifungal properties at low concentrations.
| Compound | Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide | Candida albicans | 15 | 32 µg/mL |
| 1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide | Aspergillus niger | 18 | 16 µg/mL |
This data highlights the compound's potential as a lead antifungal agent.
Cellular Uptake Studies
In vitro studies have shown that the compound can be effectively taken up by gliosarcoma cells via L-type amino acid transporters. The uptake rates were noted to be high, with approximately 8-10% of the administered dose entering the cells within one hour post-administration . This property may enhance its utility in targeted cancer therapies.
Cancer Treatment Potential
A notable case study investigated the use of cyclobutane derivatives in cancer treatment. The study found that compounds similar to 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential role as an anticancer agent .
Q & A
What are the recommended synthetic routes for 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride, and how can reaction conditions be optimized?
Basic Research Question
A multi-step synthesis involving cyclobutane ring formation, fluorination, and carboxamide functionalization is typically employed. Key steps include:
- Cyclobutane Core Construction : Use [3+1] cycloaddition or ring-closing metathesis to form the strained cyclobutane ring.
- Fluorination : Selective difluorination at the 3,3-positions via electrophilic fluorinating agents (e.g., Selectfluor™) or halogen exchange reactions .
- Carboxamide Formation : Coupling the amine group with activated carboxylic acid derivatives (e.g., NHS esters) using carbodiimide-based reagents like EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to minimize racemization .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to identify intermediate purity.
- Adjust solvent polarity (e.g., acetonitrile or DCM) to improve yields in coupling steps .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Basic Research Question
Methodology :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities (e.g., incomplete fluorination).
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity ≥98% .
What strategies are effective in resolving discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Root Causes of Contradictions :
- Receptor Assay Variability : Differences in NMDA receptor subunit composition (e.g., GluN2A vs. GluN2B) can alter IC₅₀ values .
- Formulation Stability : Hydrolysis of the carboxamide group in aqueous buffers may reduce potency over time; use stability-indicating assays (e.g., LC-MS) .
Resolution Strategies : - Standardize assay conditions (e.g., pH 7.4 PBS, 37°C) and include positive controls (e.g., memantine hydrochloride) .
- Validate findings across orthogonal models (e.g., electrophysiology vs. radioligand binding assays) .
How can computational modeling predict the binding affinity of this compound to specific neurological targets?
Advanced Research Question
Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with NMDA receptor ligand-binding domains (PDB ID: 5FXH). Focus on hydrogen bonding with GluN1 residues and steric effects from fluorine atoms .
- MD Simulations : Assess dynamic stability of the ligand-receptor complex over 100 ns trajectories to identify critical binding motifs .
- QSAR Models : Corrogate fluorine substitution patterns (e.g., 3,3-difluoro vs. monofluoro) with logP and metabolic stability .
What are the solubility profiles and formulation challenges for this hydrochloride salt in aqueous and organic solvents?
Basic Research Question
Solubility Data :
- Aqueous Media : Limited solubility in water (≤1 mg/mL at 25°C); enhance via co-solvents (e.g., 10% DMSO) or cyclodextrin complexation .
- Organic Solvents : Soluble in acetonitrile (≥50 mg/mL), DCM, and DMF, making it suitable for solid-phase synthesis .
Formulation Challenges : - pH Sensitivity : Hydrochloride salt stability decreases above pH 6; use lyophilization for long-term storage .
What are the implications of fluorine substitution patterns on the compound's metabolic stability and pharmacokinetic properties?
Advanced Research Question
Key Findings :
- Metabolic Stability : Difluoro substitution at 3,3-positions reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs, extending half-life (t₁/₂ > 4 hrs in human liver microsomes) .
- Blood-Brain Barrier Penetration : Fluorine’s electronegativity enhances lipophilicity (clogP ≈ 1.5), facilitating CNS uptake .
Validation Methods : - In Vivo PK Studies : Compare AUC and Cmax in rodent models with fluorinated vs. non-fluorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
